molecular formula C20H29N3O19P2 B1244530 UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine

UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine

Cat. No. B1244530
M. Wt: 677.4 g/mol
InChI Key: BEGZZYPUNCJHKP-YBNLJDIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine is a UDP-amino sugar having N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-).

Scientific Research Applications

Synthesis and Probing of Enzyme Inhibitors

  • UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine, a modified form of UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine, has been synthesized to probe inhibitors of LpxC in gram-negative bacteria. This synthesis provides insights into developing inhibitors targeting bacterial infections (Maxwell & Bronstein, 2005).

Analogues in Bacterial Peptidoglycan Synthesis

  • Research on the synthesis of UDP-N-acetyl-glucosamine analogues, important for bacterial peptidoglycan synthesis, highlights its role in understanding and potentially disrupting bacterial cell wall formation (Babič et al., 2008).

Understanding Enzyme Mechanisms

  • Studies on UDP-N-acetylglucosamine 1-carboxyvinyltransferase have deepened understanding of enzyme mechanisms involved in bacterial cell wall peptidoglycan biosynthesis. These insights are crucial for developing antibacterial strategies (Wanke & Amrhein, 1993).

Potential Anti-Tuberculosis Drug Target

  • Research indicates that UDP-N-acetyl-D-glucosamine is an essential precursor in mycobacterial cell wall, suggesting that enzymes involved in its biosynthesis, like GlmU, could be potential targets for anti-tuberculosis drugs (Zhang et al., 2008).

Enzymatic Synthesis and Utilization

  • Studies have explored the enzymatic synthesis of UDP-N-acetyl-D-glucosamine and its analogues, enhancing our understanding of its incorporation into biological systems and its utilization in glycosyl transferase systems (Rao & Mendicino, 1978).

Role in Bacterial Polysaccharide Structures

  • Research has demonstrated the conversion of UDP-N-acetyl-d-glucosamine into precursors for O antigen in Pseudomonas aeruginosa and capsule in Staphylococcus aureus, highlighting its critical role in bacterial surface polysaccharide structures (Kneidinger et al., 2003).

Regulation in Bacterial Biosynthesis

  • Investigations into the production and regulation of UDP-N-acetylglucosamine in Lactobacillus casei provide insights into the complex regulatory mechanisms of its biosynthesis pathway (Rodríguez-Díaz et al., 2012).

Microbial Production for Therapeutic Applications

  • The metabolic engineering of Corynebacterium glutamicum for UDP-N-acetylglucosamine production demonstrates potential for microbial synthesis of this compound, which has applications in the production of oligosaccharides and glycoproteins with therapeutic benefits (Gauttam et al., 2021).

properties

Product Name

UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine

Molecular Formula

C20H29N3O19P2

Molecular Weight

677.4 g/mol

IUPAC Name

2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid

InChI

InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t9-,10-,12-,13-,14-,15-,16-,17-,19?/m1/s1

InChI Key

BEGZZYPUNCJHKP-YBNLJDIKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
Reactant of Route 2
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
Reactant of Route 3
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
Reactant of Route 4
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
Reactant of Route 5
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
Reactant of Route 6
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine

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